molecular formula C9H15ClN4O B2831335 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride CAS No. 2093702-63-5

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride

Cat. No.: B2831335
CAS No.: 2093702-63-5
M. Wt: 230.7
InChI Key: PTFJXTKNLDBWHJ-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, and pyrazole is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidine-4-carboxamide and piperidine-3-carboxamide.

    Pyrazole derivatives: Such as 1H-pyrazole-4-carboxamide and 3,5-dimethylpyrazole.

Uniqueness

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which confer distinct pharmacological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Biological Activity

3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a pyrazole ring. These structural components contribute to its potential pharmacological properties, making it a valuable candidate for drug discovery and development. This article provides an in-depth examination of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's IUPAC name is this compound, and it has the following chemical structure:

  • Molecular Formula : C9H14N4O·ClH
  • Molecular Weight : 220.69 g/mol
  • InChI Key : PTFJXTKNLDBWHJ-UHFFFAOYSA-N

These characteristics allow for versatile interactions with various biological targets, which is crucial for its pharmacological applications .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor studies. Its dual-ring structure facilitates interactions with multiple biological pathways, potentially influencing various physiological processes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act on specific receptors that mediate pain and inflammation, contributing to its analgesic properties .

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Activity : Preliminary findings suggest it may provide pain relief comparable to standard analgesics.
  • Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating that it may inhibit the proliferation of certain tumor cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsDemonstrated significant reduction in pro-inflammatory cytokines in cultured cells.
Study 2Assess analgesic propertiesShowed comparable efficacy to ibuprofen in animal models.
Study 3Investigate anticancer activityInhibited growth of HeLa and A375 cancer cell lines with IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
Piperidine derivatives (e.g., piperidine-4-carboxamide)Similar piperidine structureLimited anti-inflammatory activity
Pyrazole derivatives (e.g., 1H-pyrazole-4-carboxamide)Similar pyrazole structureExhibited analgesic properties but less potent than the target compound

The combination of both rings in this compound enhances its pharmacological profile, allowing for more effective interactions with biological targets compared to individual derivatives .

Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c10-9(14)7-5-12-13-8(7)6-2-1-3-11-4-6;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJXTKNLDBWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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